molecular formula C19H14N2OS2 B11702364 (5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11702364
M. Wt: 350.5 g/mol
InChI Key: DOQUBOOYYQFYDL-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features both indole and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of indole derivatives with thiazolidinone precursors. One common method is the condensation reaction between 1H-indole-3-carbaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of (5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-benzyl-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of indole and thiazolidinone moieties, which confer a distinct set of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further functionalization and application in different fields.

Properties

Molecular Formula

C19H14N2OS2

Molecular Weight

350.5 g/mol

IUPAC Name

3-benzyl-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C19H14N2OS2/c22-18-17(10-14-11-20-16-9-5-4-8-15(14)16)24-19(23)21(18)12-13-6-2-1-3-7-13/h1-11,22H,12H2/b14-10+

InChI Key

DOQUBOOYYQFYDL-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)/C=C/3\C=NC4=CC=CC=C43)O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.